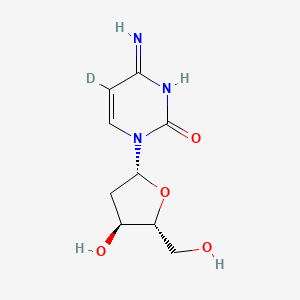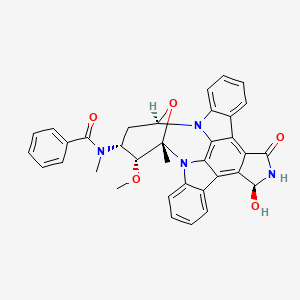
(S)-3-Hydroxy Midostaurin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Hydroxy Midostaurin is a derivative of midostaurin, a multi-targeted protein kinase inhibitor. Midostaurin itself is known for its use in treating acute myeloid leukemia (AML) and advanced systemic mastocytosis. The (S)-3-Hydroxy variant is specifically characterized by the presence of a hydroxyl group at the third position in its structure, which can influence its pharmacological properties and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Hydroxy Midostaurin typically involves the hydroxylation of midostaurin. This can be achieved through various chemical reactions, including:
Oxidation Reactions: Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the hydroxyl group.
Enzymatic Hydroxylation: Utilizing enzymes like cytochrome P450 to selectively hydroxylate the desired position.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form ketones or carboxylic acids.
Reduction: The hydroxyl group can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride for halogenation, ammonia for amination.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alkanes.
Substitution Products: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
(S)-3-Hydroxy Midostaurin has several applications in scientific research:
Chemistry: Used as a model compound to study hydroxylation reactions and their effects on pharmacological properties.
Biology: Investigated for its interactions with various enzymes and receptors, particularly in the context of kinase inhibition.
Medicine: Explored for its potential therapeutic effects in treating cancers and other diseases involving abnormal kinase activity.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mécanisme D'action
(S)-3-Hydroxy Midostaurin exerts its effects by inhibiting multiple receptor tyrosine kinases, including:
FLT3 (FMS-like tyrosine kinase 3): Involved in the proliferation of leukemic cells.
KIT (Proto-oncogene receptor tyrosine kinase): Plays a role in cell survival and proliferation.
PDGFR (Platelet-derived growth factor receptor): Involved in cell growth and development.
VEGFR (Vascular endothelial growth factor receptor): Plays a role in angiogenesis.
The inhibition of these kinases leads to reduced cell proliferation, induction of apoptosis, and inhibition of angiogenesis, making this compound a potent antineoplastic agent .
Comparaison Avec Des Composés Similaires
Midostaurin: The parent compound, known for its multi-targeted kinase inhibition.
Quizartinib: Another FLT3 inhibitor used in the treatment of AML.
Gilteritinib: A dual FLT3 and AXL inhibitor used in AML treatment.
Enasidenib: An isocitrate dehydrogenase 2 (IDH2) inhibitor used in AML treatment.
Ivosidenib: An isocitrate dehydrogenase 1 (IDH1) inhibitor used in AML treatment.
Uniqueness: (S)-3-Hydroxy Midostaurin is unique due to the presence of the hydroxyl group, which can influence its binding affinity and specificity towards different kinases. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to its parent compound .
Propriétés
Numéro CAS |
945260-14-0 |
|---|---|
Formule moléculaire |
C35H30N4O5 |
Poids moléculaire |
586.6 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,6R,18S)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |
InChI |
InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33+,35+/m1/s1 |
Clé InChI |
ZZSBPGIGIUFJRA-AKIDMACVSA-N |
SMILES isomérique |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@@H](NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
SMILES canonique |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



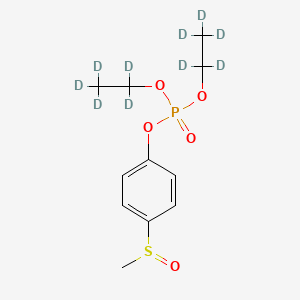
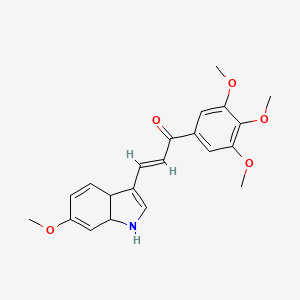

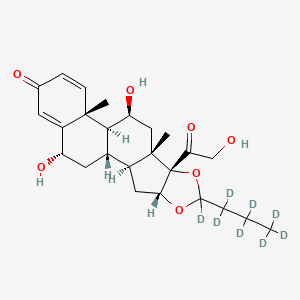

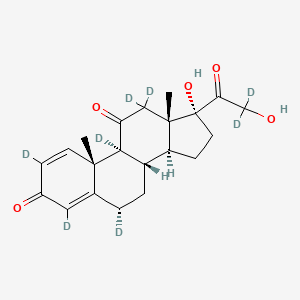
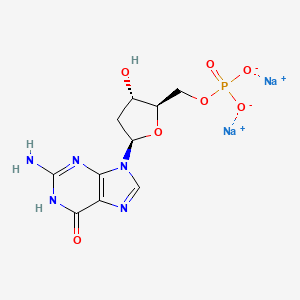
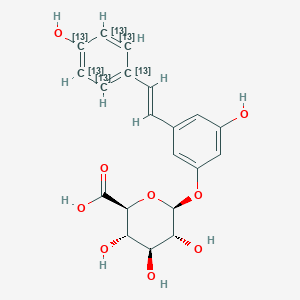
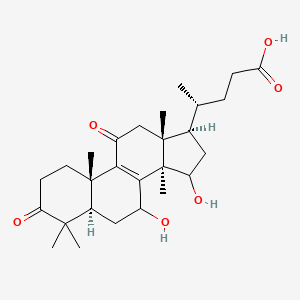
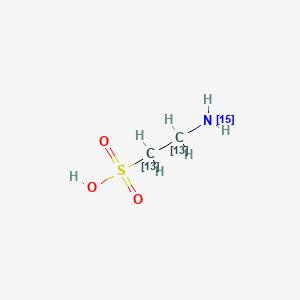
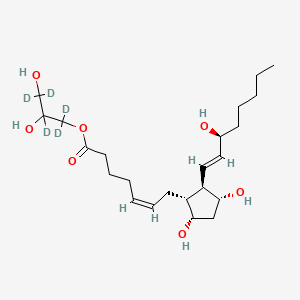
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12420813.png)
